molecular formula C20H16N2O6 B2815278 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1171729-82-0

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2815278
CAS RN: 1171729-82-0
M. Wt: 380.356
InChI Key: JDYMLWAOJZKRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring and two benzo[d][1,3]dioxol rings . It also contains an acetamide group, which is attached to the isoxazole ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The isoxazole ring and the benzo[d][1,3]dioxol rings contribute to the rigidity of the molecule, while the acetamide group may provide some flexibility .

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Innovative Synthesis Methods : Research shows a growing interest in the synthesis of functionally substituted heterocycles, such as benzoxazoles, which exhibit various pharmacological activities. One study outlines a simple method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for a series of 3,5-disubstituted benzoxazoles, highlighting the compound's significance in drug development and chemical biology (Khodot & Rakitin, 2022).

  • Antitumor Activity : Another study evaluated the antitumor activity of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, illustrating the compound's potential against various human tumor cell lines. This emphasizes the role of similar compounds in cancer research and therapy development (Yurttaş, Tay, & Demirayak, 2015).

  • Enzyme Inhibitory Potential : A study investigating new sulfonamides with benzodioxane and acetamide moieties revealed substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase, suggesting applications in managing diabetes and Alzheimer's disease (Abbasi et al., 2019).

Biochemical Applications

  • Antibacterial Agents : Research on novel heterocycles, such as N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, highlighted their in-vitro antibacterial activity against various microorganisms. Such studies pave the way for new antibacterial drugs to combat resistant bacterial strains (Borad et al., 2015).

  • Molecular Docking and Drug Design : The exploration of N-(6-arylbenzo[d]thiazol-2-yl)acetamides in various biological activities, including urease inhibition, through both experimental and computational approaches, demonstrates the compound's role in drug design and molecular biology research (Gull et al., 2016).

properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c23-20(21-13-2-4-15-19(8-13)25-6-5-24-15)10-14-9-17(28-22-14)12-1-3-16-18(7-12)27-11-26-16/h1-4,7-9H,5-6,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYMLWAOJZKRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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